N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide
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Overview
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a benzyl group, and a phenyl group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The primary target of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide is the oxidoreductase enzyme . This enzyme plays a crucial role in various biochemical reactions, particularly in the reduction and oxidation processes.
Mode of Action
This compound interacts with its target, the oxidoreductase enzyme, through hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site . This interaction results in the inhibition of the enzyme, thereby affecting its function in the biochemical reactions it catalyzes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the oxidoreductase enzyme . This inhibition disrupts the enzyme’s role in various biochemical reactions, potentially leading to significant changes at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with Phenyl Group: The benzylated piperazine is coupled with a phenyl group through a nucleophilic substitution reaction.
Amidation: Finally, the compound is amidated with 2,2-dimethylpropanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of piperazine and benzyl chloride.
Continuous Flow Reactors: Use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Purification of the final product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzyl and phenyl groups.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted derivatives at the benzyl and phenyl positions.
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide
- N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-ethoxybenzamide
Uniqueness
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropanamide group, which imparts distinct chemical and biological properties compared to its analogs.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific disciplines
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-22(2,3)21(26)23-19-9-11-20(12-10-19)25-15-13-24(14-16-25)17-18-7-5-4-6-8-18/h4-12H,13-17H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNSMKVMMUIUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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